molecular formula C6H5BrN4O B13927554 7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Katalognummer: B13927554
Molekulargewicht: 229.03 g/mol
InChI-Schlüssel: LFNDXYCZIPRZOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with a bromine atom at the 7th position and a methyl group at the 2nd position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2-cyanomethyl-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may modulate other signaling pathways involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These substituents impart distinct chemical and biological properties, making the compound a valuable target for research and development. Its ability to interact with specific molecular targets and pathways further distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C6H5BrN4O

Molekulargewicht

229.03 g/mol

IUPAC-Name

7-bromo-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C6H5BrN4O/c1-3-2-4-5(12)8-9-6(7)11(4)10-3/h2H,1H3,(H,8,12)

InChI-Schlüssel

LFNDXYCZIPRZOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=C1)C(=O)NN=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.